N-(3-chloro-4-cyanophenyl)-2-(phenylsulfonyl)acetamide
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Overview
Description
2-(benzenesulfonyl)-N-(3-chloro-4-cyanophenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group and a chloro-cyanophenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(3-chloro-4-cyanophenyl)acetamide typically involves the reaction of benzenesulfonyl chloride with 3-chloro-4-cyanophenylamine in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-(3-chloro-4-cyanophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Derivatives with different functional groups replacing the chloro group.
Reduction: Amino derivatives.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
2-(benzenesulfonyl)-N-(3-chloro-4-cyanophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(3-chloro-4-cyanophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides: Known for their potent antagonistic activity against androgen receptors.
3-Chloro-4-cyanophenylboronic acid: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2-(benzenesulfonyl)-N-(3-chloro-4-cyanophenyl)acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity
Properties
Molecular Formula |
C15H11ClN2O3S |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-(3-chloro-4-cyanophenyl)acetamide |
InChI |
InChI=1S/C15H11ClN2O3S/c16-14-8-12(7-6-11(14)9-17)18-15(19)10-22(20,21)13-4-2-1-3-5-13/h1-8H,10H2,(H,18,19) |
InChI Key |
FZCLETYERNXXRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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